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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in
treatment, there remains a critical need for novel therapeutic strategies, particularly for patients
with relapsed or refractory disease. Inobrodib (formerly CCS1477) is a first-in-class, orally
bioavailable small molecule inhibitor targeting the bromodomains of the paralogous
transcriptional co-activators p300 (EP300) and CREB-binding protein (CBP).[1][2] By
selectively inhibiting these key epigenetic regulators, Inobrodib disrupts oncogenic gene
expression programs that are crucial for the proliferation and survival of AML cells.[1][3][4]
These application notes provide a comprehensive overview of the preclinical and clinical
research of Inobrodib in AML, including its mechanism of action, and detailed protocols for its
application in laboratory settings.

Mechanism of Action

Inobrodib exerts its anti-leukemic effects by competitively binding to the bromodomains of
p300 and CBP, which are histone acetyltransferases (HATS) that play a pivotal role in regulating
gene expression.[2][4] The bromodomain is a protein domain that recognizes and binds to
acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional
machinery to specific genomic loci, including super-enhancers that drive the expression of key
oncogenes.[4]
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In AML, p300/CBP are recruited by master transcription factors, such as MYB, to super-
enhancers that control the expression of critical downstream targets, including the proto-
oncogenes MYC and IRF4.[1][3][5] Inobrodib treatment leads to the displacement of
p300/CBP from these super-enhancer regions.[1][3][4] This eviction of p300/CBP results in a
significant downregulation of the transcriptional network controlled by MYB, leading to reduced
expression of MYC and IRF4.[1][5] The suppression of these key oncogenic drivers induces

cell cycle arrest and promotes differentiation of AML cells.[1][3]
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Caption: Inobrodib's mechanism of action in AML.
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Preclinical Data Summary
In Vitro Efficacy

Inobrodib has demonstrated potent anti-proliferative activity across a range of hematological
cancer cell lines, including various AML subtypes.[6] The tables below summarize the available
guantitative data on Inobrodib's in vitro activity.

Table 1: Inobrodib Binding Affinity and In-Cell Target Engagement

T ¢ Binding Affinity In-Cell BRET IC50 Selectivity vs.
arge
4 (Kd, nM) (nM) BRD4
p300 1.3 19 ~170-fold
CBP 1.7 N/A ~130-fold

Data sourced from MedChemExpress.[7]

Table 2: Inobrodib Growth Inhibition (GI50) in AML Cell Lines (5-day exposure)

Cell Line GI50 (nM)
MOLM-16 <100
MV-4-11 <100

Note: Specific GI50 values for a broader range of AML cell lines are not publicly available but
are reported to be in the sub-micromolar range.[6]

In Vivo Efficacy

Preclinical studies using xenograft models of human AML have shown that oral administration
of Inobrodib leads to significant, dose-dependent tumor growth inhibition.[8]

Table 3: Inobrodib Efficacy in AML Xenograft Models
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Model Treatment Key Findings

) Significant dose-dependent
Inobrodib (5, 10, 20 mg/kg, o )
MOLM-16 Xenograft o ) reduction in tumor growth, with
aily ora
Y regression at 20 mg/kg.[8]

) ) Highly significant prolongation
) Inobrodib (30 mg/kg, daily oral )
MLL-AF9 Murine Model of survival compared to
for 42 days)
control.[8]

] Significant combination benefit
Inobrodib (10 mg/kg) + )
MV-4-11 Xenograft compared to either agent
Venetoclax (100 mg/kg)
alone.[8]

Clinical Landscape

Inobrodib is being evaluated in a Phase I/l clinical trial (NCT04068597) for patients with
advanced hematological malignancies, including AML.[5][9] The trial is assessing the safety
and efficacy of Inobrodib as a monotherapy and in combination with standard-of-care agents.
[9] For AML, a key focus is the combination of Inobrodib with azacitidine and venetoclax.[10]
Early clinical data have indicated that Inobrodib is well-tolerated and shows promising anti-
leukemic activity, including differentiation responses in some AML patients.[1][3]

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers investigating the effects of
Inobrodib in AML cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Inobrodib on the viability of AML cells.
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Caption: Workflow for the MTT cell viability assay.
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Materials:

AML cell line of interest (e.g., MOLM-16, MV-4-11)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
96-well flat-bottom plates

Inobrodib (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

Microplate reader

Procedure:

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete culture medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO:2 incubator.

Prepare serial dilutions of Inobrodib in complete culture medium. The final DMSO
concentration should be less than 0.1%. Include a vehicle control (medium with DMSO).

Add 100 pL of the diluted Inobrodib solutions to the respective wells.

Incubate the plate for 72 hours.

Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 pL of solubilization buffer to each well to dissolve the formazan crystals.
Incubate the plate overnight at 37°C.

Measure the absorbance at 570 nm using a microplate reader.
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o Calculate the percentage of cell viability relative to the vehicle control and determine the Glso
value.

Western Blotting for MYC and IRF4 Expression

This protocol is for assessing the effect of Inobrodib on the protein levels of its key
downstream targets.

Materials:

e AML cells treated with Inobrodib or vehicle control

o RIPA buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels

e PVDF membrane

e Primary antibodies (anti-MYC, anti-IRF4, anti-3-actin)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

Lyse the treated AML cells with RIPA buffer.

Determine the protein concentration using a BCA assay.

Denature 20-30 ug of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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e Incubate the membrane with primary antibodies against MYC, IRF4, and (-actin (loading
control) overnight at 4°C.

e Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the effect of Inobrodib on the occupancy of p300/CBP at
specific genomic regions.

Materials:

AML cells treated with Inobrodib or vehicle control

o Formaldehyde for cross-linking

e Glycine to quench cross-linking

e Lysis buffer

e Sonication equipment

e Antibodies for ChIP (anti-p300, anti-CBP, IgG control)
o Protein A/G magnetic beads

» Wash buffers

 Elution buffer

» RNase A and Proteinase K

o DNA purification kit

o (PCR primers for target genomic regions (e.g., MYC enhancer)
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Procedure:

e Cross-link proteins to DNA in treated AML cells using formaldehyde.

e Quench the reaction with glycine.

e Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
e Pre-clear the chromatin with protein A/G beads.

e Incubate the chromatin with anti-p300, anti-CBP, or IgG control antibodies overnight at 4°C.
o Capture the antibody-protein-DNA complexes with protein A/G beads.

o Wash the beads to remove non-specific binding.

e Elute the complexes from the beads and reverse the cross-links.

o Treat with RNase A and Proteinase K to remove RNA and protein.

o Purify the DNA using a DNA purification Kkit.

o Quantify the enrichment of specific DNA sequences using gPCR with primers targeting
known p300/CBP binding sites.

Disclaimer

These application notes and protocols are intended for research use only. The information
provided is based on publicly available data and should be adapted and optimized for specific
experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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